molecular formula C21H22FNO3 B2403026 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2310121-63-0

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2403026
CAS RN: 2310121-63-0
M. Wt: 355.409
InChI Key: YJJDQWDUPYFJSJ-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the 7-oxaspiro[3.5]nonan-1-yl group suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and 7-oxaspiro[3.5]nonan-1-yl groups would likely contribute significantly to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The benzamide group could potentially undergo reactions with amines or alcohols, while the 7-oxaspiro[3.5]nonan-1-yl group might be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular weight, and functional groups would all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields .

properties

IUPAC Name

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-16-4-6-17(7-5-16)26-18-3-1-2-15(14-18)20(24)23-19-8-9-21(19)10-12-25-13-11-21/h1-7,14,19H,8-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJDQWDUPYFJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

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